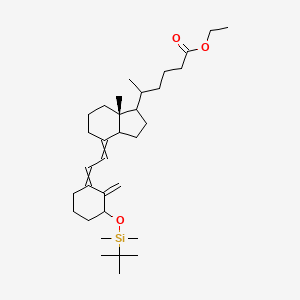
(R)-ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((R)-3-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-(®-3-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate is a complex organic compound that features multiple stereocenters and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-(®-3-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate typically involves multiple steps, including the formation of key intermediates and the use of protecting groups such as tert-butyldimethylsilyl. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize the number of steps and maximize yield. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple stereocenters and functional groups, such as:
- ®-ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-(®-3-hydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate
- ®-ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-(®-3-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)butanoate
Uniqueness
The uniqueness of ®-ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-(®-3-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate lies in its specific stereochemistry and the presence of the tert-butyldimethylsilyl protecting group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C33H56O3Si |
|---|---|
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
ethyl 5-[(7aR)-4-[2-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C33H56O3Si/c1-10-35-31(34)18-11-14-24(2)28-21-22-29-27(16-13-23-33(28,29)7)20-19-26-15-12-17-30(25(26)3)36-37(8,9)32(4,5)6/h19-20,24,28-30H,3,10-18,21-23H2,1-2,4-9H3/t24?,28?,29?,30?,33-/m1/s1 |
Clé InChI |
MHXAWLVAWWWHAP-HBAJVLGESA-N |
SMILES isomérique |
CCOC(=O)CCCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CCCC(C3=C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CCCC(C3=C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


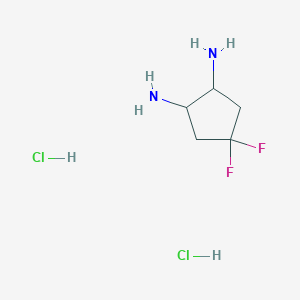

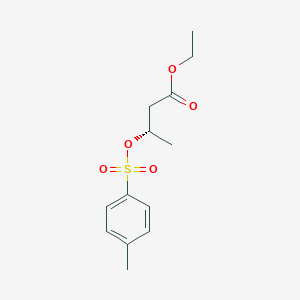
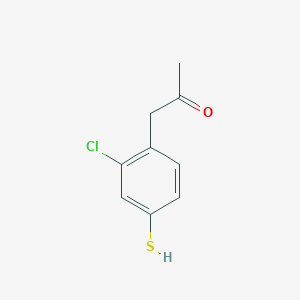
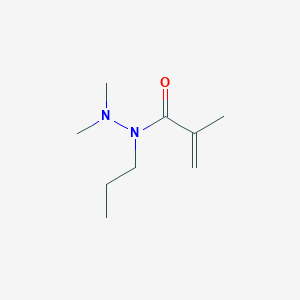
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)

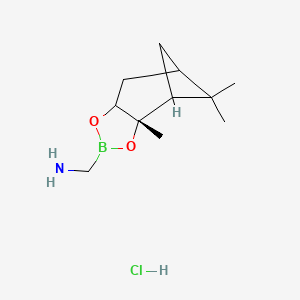
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
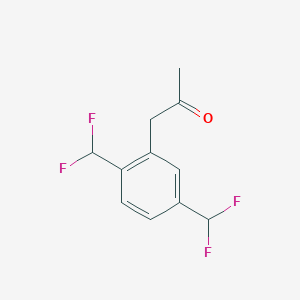

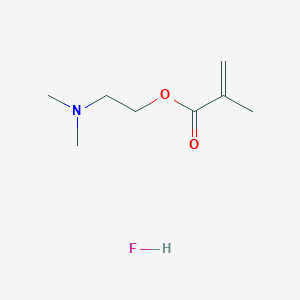

![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
